molecular formula C6H12F3N B13190754 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane

Cat. No.: B13190754
M. Wt: 155.16 g/mol
InChI Key: PXGRGVFBRLBYAF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluoromethylated butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane typically involves the reaction of a suitable precursor with aminomethylating agents under controlled conditions. One common method involves the use of reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production. Additionally, the purification of the final product is typically carried out using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or other amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its overall behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1,1,1-trifluoro-3-methylbutane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)butan-1-amine

InChI

InChI=1S/C6H12F3N/c1-4(2)5(3-10)6(7,8)9/h4-5H,3,10H2,1-2H3

InChI Key

PXGRGVFBRLBYAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C(F)(F)F

Origin of Product

United States

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